Bis(((trifluoromethyl)sulfonyl)oxy)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(((trifluoromethyl)sulfonyl)oxy)copper is a chemical compound with the molecular formula CCuF3O3S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of trifluoromethylsulfonyl groups attached to a copper center, which imparts distinct reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(((trifluoromethyl)sulfonyl)oxy)copper typically involves the reaction of copper salts with trifluoromethanesulfonic acid or its derivatives. One common method is the reaction of copper(II) oxide with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(((trifluoromethyl)sulfonyl)oxy)copper undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced to lower oxidation states.
Substitution: The trifluoromethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(II) trifluoromethanesulfonate, while reduction reactions may produce copper(I) derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(((trifluoromethyl)sulfonyl)oxy)copper has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and cycloadditions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of bis(((trifluoromethyl)sulfonyl)oxy)copper involves its ability to interact with various molecular targets and pathways. The trifluoromethylsulfonyl groups enhance its reactivity, allowing it to participate in a wide range of chemical reactions. The copper center plays a crucial role in mediating these reactions, often acting as a catalyst or an active site for substrate binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) trifluoromethanesulfonate: Similar in structure but with different reactivity and applications.
Copper(I) trifluoromethanesulfonate: Another related compound with distinct properties.
Copper(II) sulfate: A common copper compound with different chemical behavior.
Uniqueness
Bis(((trifluoromethyl)sulfonyl)oxy)copper is unique due to the presence of trifluoromethylsulfonyl groups, which impart high stability and reactivity. This makes it particularly useful in catalytic applications and in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C2H2CuF6O6S2 |
---|---|
Molekulargewicht |
363.7 g/mol |
IUPAC-Name |
copper;trifluoromethanesulfonic acid |
InChI |
InChI=1S/2CHF3O3S.Cu/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7); |
InChI-Schlüssel |
HWUPLUNLNUHIQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.